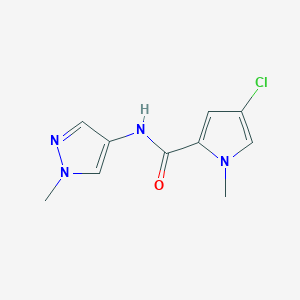
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide, also known as DMQX, is a synthetic compound that acts as a selective antagonist of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. DMQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions.
Mecanismo De Acción
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide acts as a selective antagonist of the AMPA receptor by binding to the receptor and blocking the passage of ions through the channel. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in the excitatory neurotransmission in the central nervous system. By blocking the AMPA receptor, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can modulate the excitatory neurotransmission and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research. For example, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can modulate the excitatory neurotransmission and affect synaptic plasticity, learning, and memory. 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can also affect the neuroinflammatory response and oxidative stress, which are involved in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has several advantages for lab experiments. First, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide is a selective antagonist of the AMPA receptor, which allows for specific modulation of the excitatory neurotransmission. Second, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has good solubility in various solvents, which allows for easy preparation of experimental solutions. Third, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been extensively studied in scientific research, which provides a wealth of knowledge on its properties and effects.
However, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide also has some limitations for lab experiments. First, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can have off-target effects on other receptors or channels, which can complicate the interpretation of experimental results. Second, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can have dose-dependent effects, which require careful titration of the experimental solutions. Third, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can have species-specific effects, which require careful consideration of the animal models used in the experiments.
Direcciones Futuras
There are several future directions for the scientific research on 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide. First, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be used to investigate the role of AMPA receptors in other physiological and pathological processes, such as pain, addiction, and mood disorders. Second, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be used to develop novel therapeutics for neurological disorders by targeting the AMPA receptor. Third, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be used to study the structure and function of the AMPA receptor, which can provide insights into the molecular mechanisms of excitatory neurotransmission.
In conclusion, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide is a synthetic compound that acts as a selective antagonist of the AMPA receptor. 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has several advantages for lab experiments, but also has some limitations that require careful consideration. There are several future directions for the scientific research on 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide, which can provide insights into the molecular mechanisms of excitatory neurotransmission and lead to the development of novel therapeutics for neurological disorders.
Métodos De Síntesis
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide can be synthesized through a multi-step reaction starting from commercially available starting materials. The synthesis involves the preparation of 2,7-dimethylquinoline-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-methylpyrazole to form the desired 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide product.
Aplicaciones Científicas De Investigación
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions. For example, 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has been used to study the role of AMPA receptors in synaptic plasticity, learning, and memory. 2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide has also been used to investigate the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-12-7-14(11(2)18-15(12)6-10)16(21)19-13-8-17-20(3)9-13/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNFYQNNSIYFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)NC3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-dimethyl-N-(1-methylpyrazol-4-yl)quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)
![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)


![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)

